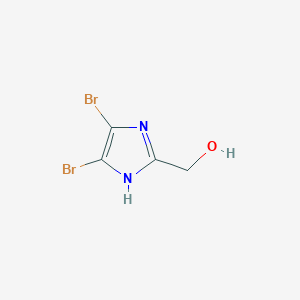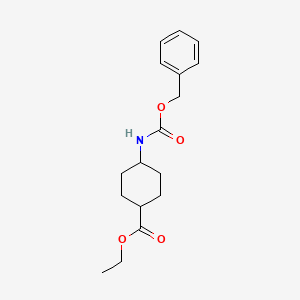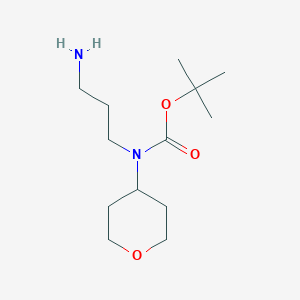![molecular formula C10H19N B13011984 Decahydro-1H-benzo[b]azepine](/img/structure/B13011984.png)
Decahydro-1H-benzo[b]azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decahydro-1H-benzo[b]azepine is a seven-membered heterocyclic compound containing a nitrogen atom within its ring structure. This compound is part of the azepine family, which is known for its significant pharmacological and therapeutic implications. The structure of this compound consists of a fully saturated benzene ring fused to an azepine ring, resulting in a bicyclic system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Decahydro-1H-benzo[b]azepine can be achieved through various methods. One common approach involves the Dieckmann condensation of appropriate precursors, followed by reductive amination to introduce the amino group. Another method includes the Beckmann rearrangement, the Mitsunobu reaction, and ring-closing metathesis .
Industrial Production Methods: Industrial production of this compound often employs one-pot multibond forming processes. For instance, allylic trichloroacetimidates bearing a 2-allylaminoaryl group can be synthesized from readily available 2-iodoanilines. This method allows for the efficient production of this compound derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: Decahydro-1H-benzo[b]azepine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen atom and the bicyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reductive amination using sodium borohydride or lithium aluminum hydride is typical.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens or alkyl halides
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Decahydro-1H-benzo[b]azepine and its derivatives have significant applications in scientific research:
Chemistry: Used as building blocks in organic synthesis and as intermediates in the production of more complex molecules.
Biology: Studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for their therapeutic potential in treating various conditions such as hyponatremia and dyslipidemia.
Industry: Utilized in the synthesis of pharmaceuticals and other industrial chemicals
Wirkmechanismus
The mechanism of action of Decahydro-1H-benzo[b]azepine involves its interaction with specific molecular targets and pathways. For instance, some derivatives act as vasopressin V2-receptor antagonists, which are used in the treatment of hyponatremia. The nitrogen atom in the azepine ring plays a crucial role in binding to the target receptors, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Azepine: A seven-membered ring containing one nitrogen atom.
Benzodiazepine: Contains a benzene ring fused to a diazepine ring.
Oxazepine: Contains an oxygen and nitrogen atom in the seven-membered ring.
Thiazepine: Contains a sulfur and nitrogen atom in the seven-membered ring
Uniqueness: Decahydro-1H-benzo[b]azepine is unique due to its fully saturated bicyclic structure, which imparts distinct physicochemical properties and biological activities. Its derivatives have shown promising results in various therapeutic applications, making it a compound of significant interest in medicinal chemistry .
Eigenschaften
Molekularformel |
C10H19N |
|---|---|
Molekulargewicht |
153.26 g/mol |
IUPAC-Name |
2,3,4,5,5a,6,7,8,9,9a-decahydro-1H-benzo[b]azepine |
InChI |
InChI=1S/C10H19N/c1-2-7-10-9(5-1)6-3-4-8-11-10/h9-11H,1-8H2 |
InChI-Schlüssel |
CFCCVPRUHJVDLO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)CCCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Trifluoromethyl)oxetan-2-yl]methanamine](/img/structure/B13011907.png)

![(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13011920.png)
![9-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one](/img/structure/B13011922.png)
![3-(2-Bromophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13011924.png)

![Ethyl 5-bromobenzo[b]thiophene-3-carboxylate](/img/structure/B13011959.png)

![4-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B13011966.png)



![Pyrrolo[1,2-b]pyridazine-6-carbonitrile](/img/structure/B13011994.png)

